molecular formula C10H9N3O B8691927 5-(pyridin-2-yloxy)pyridin-2-amine

5-(pyridin-2-yloxy)pyridin-2-amine

Katalognummer: B8691927
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: VPSNRWXLWNBPMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(pyridin-2-yloxy)pyridin-2-amine is an organic compound that features a pyridine ring substituted with an amino group and a pyridinyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(pyridin-2-yloxy)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 2-aminopyridine in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group displaces the chlorine atom on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions, where the amino or pyridinyloxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridines.

Wissenschaftliche Forschungsanwendungen

5-(pyridin-2-yloxy)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 5-(pyridin-2-yloxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    2-Aminopyridine: Shares the amino group but lacks the pyridinyloxy substitution.

    2-Chloropyridine: Contains a chlorine atom instead of the amino group.

    Pyridine N-oxide: An oxidized form of pyridine.

Uniqueness: 5-(pyridin-2-yloxy)pyridin-2-amine is unique due to the presence of both an amino group and a pyridinyloxy group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C10H9N3O

Molekulargewicht

187.20 g/mol

IUPAC-Name

5-pyridin-2-yloxypyridin-2-amine

InChI

InChI=1S/C10H9N3O/c11-9-5-4-8(7-13-9)14-10-3-1-2-6-12-10/h1-7H,(H2,11,13)

InChI-Schlüssel

VPSNRWXLWNBPMZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)OC2=CN=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.